5-Benzyl-4-methyl-1,3-thiazol-2-amine hydrochloride
Overview
Description
5-Benzyl-4-methyl-1,3-thiazol-2-amine hydrochloride is a chemical compound with the CAS Number: 95767-21-8 . It has a molecular weight of 240.76 . This compound belongs to the class of organic compounds known as 2,5-disubstituted thiazoles .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C11H12N2S.ClH/c1-8-10(14-11(12)13-8)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H2,12,13);1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds have been used as catalysts for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
5-Benzyl-4-methyl-1,3-thiazol-2-amine hydrochloride has been involved in various synthesis processes and structural analyses. For instance, it's used in the synthesis of enantiomerically pure 1,3-Thiazole-5(4H)-thiones, and its stereochemistry has been studied in detail. The compound is part of reactions that lead to spirocyclic cycloadducts, revealing its potential in creating complex molecular architectures (Gebert & Heimgartner, 2002). Additionally, its involvement in the synthesis of 3-Benzyl-1,3-thiazolidines via [2 + 3]-cycloaddition, indicating its role in forming diverse heterocyclic structures, has been documented (Gebert et al., 2003).
Antimicrobial Activity
The compound has been noted for its role in the synthesis of derivatives that show promising antimicrobial activity. Notably, a study synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, evaluating their antibacterial and antifungal activities. The results demonstrated that some of these hybrids exhibited significant antimicrobial activity, comparable to standard antibiotics like Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010).
Fluorescence Studies
Further research explored the fluorescence properties of related compounds, emphasizing the potential of this compound derivatives in fluorescence studies and potential applications in bioactive materials. The dual fluorescence effect and the impact of secondary amine moiety on fluorescence effects were significant findings in this domain (Matwijczuk et al., 2018).
Spectroscopic and Theoretical Studies
The compound and its derivatives have also been subjects in spectroscopic and X-ray studies, aimed at understanding their molecular structure and properties. For instance, studies involving Density Functional Theory (DFT) have been conducted to analyze the electronic transitions and stability of molecules derived from this compound (Dani et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-benzyl-4-methyl-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8-10(14-11(12)13-8)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H2,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIGKAONEMIXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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